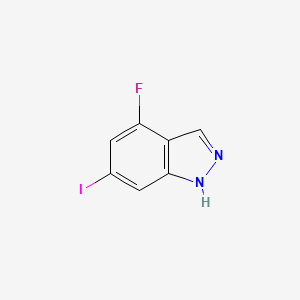

4-Fluoro-6-iodo-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mécanisme D'action

Target of Action

4-Fluoro-6-iodo-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds are known to have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Owing to the pyrazole moiety, 4-fluoro-1h-indazole can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that this compound may have similar properties.

Biochemical Pathways

Indazole-containing compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .

Result of Action

Indazole-containing compounds are known to have a wide range of effects due to their various medicinal applications .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-iodo-1H-indazole typically involves the introduction of fluorine and iodine atoms into the indazole ring. One common method is the halogenation of 1H-indazole derivatives. The process may involve the use of fluorinating agents such as Selectfluor and iodinating agents like iodine monochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-6-iodo-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of dehalogenated or partially reduced products.

Substitution: Formation of new derivatives with substituted functional groups.

Applications De Recherche Scientifique

4-Fluoro-6-iodo-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Comparaison Avec Des Composés Similaires

4-Fluoro-1H-indazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

6-Iodo-1H-indazole: Lacks the fluorine atom, which may influence its chemical properties and interactions.

4-Bromo-6-iodo-1H-indazole:

Uniqueness: 4-Fluoro-6-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these halogens can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and development.

Activité Biologique

4-Fluoro-6-iodo-1H-indazole is a derivative of the indazole class of compounds, which have garnered attention for their diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 4-position and an iodine atom at the 6-position of the indazole ring. This unique substitution pattern influences its biological activity and pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antitumor effects. The compound this compound has shown promising results in various cancer cell lines.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxicity of several indazole derivatives, including this compound, against human colorectal cancer cell lines (HCT116). The results indicated that this compound exhibited an IC50 value of approximately 14.3 µM, suggesting potent anti-proliferative activity while showing low toxicity in normal cells (IC50 > 100 µM) .

- Mechanism of Action : The mechanism by which this compound induces apoptosis in cancer cells involves the modulation of key apoptotic proteins. It has been shown to decrease Bcl-2 (an anti-apoptotic protein) levels while increasing Bax (a pro-apoptotic protein) levels, thus promoting apoptosis in a dose-dependent manner . Additionally, it was found to influence the p53/MDM2 pathway, leading to increased p53 expression and subsequent activation of pro-apoptotic signaling .

- Cell Cycle Arrest : Treatment with this compound resulted in cell cycle arrest at the G0/G1 phase in K562 cells, indicating its potential to inhibit tumor growth by preventing cancer cells from progressing through the cell cycle .

Table: Biological Activity Summary

| Activity | IC50 Value (µM) | Cell Line | Effect |

|---|---|---|---|

| Antiproliferative | 14.3 | HCT116 | Significant growth inhibition |

| Induction of Apoptosis | - | K562 | Increased Bax, decreased Bcl-2 |

| Cell Cycle Arrest | - | K562 | G0/G1 phase accumulation |

Propriétés

IUPAC Name |

4-fluoro-6-iodo-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMLAONQAPAGTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646412 |

Source

|

| Record name | 4-Fluoro-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-03-8 |

Source

|

| Record name | 4-Fluoro-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.